molecular formula C12H16O3 B8498652 4-tert-Butyl-3-hydroxy-benzoic acid methyl ester

4-tert-Butyl-3-hydroxy-benzoic acid methyl ester

Cat. No.: B8498652
M. Wt: 208.25 g/mol
InChI Key: SQVUVXFNQLNJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-3-hydroxy-benzoic acid methyl ester is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-tert-butyl-3-hydroxybenzoate

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7,13H,1-4H3

InChI Key

SQVUVXFNQLNJDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of borontribromide (3.38 mL, 35.1 mmol) in CH2Cl2 (35 mL), cooled to −60° C., is added under an argon atmosphere a solution of 4-tert-butyl-3-methoxy-benzoic acid methyl ester (2.60 g, 11.7 mmol) in CH2Cl2 (65 mL). The reaction is warmed to room temperature and stirring is continued overnight. Another aliquot of BBr3 (1.13 mL, 11.7 mmol) is added, and the mixture is stirred for 6 hrs at ambient temperature before quenching by careful addition of water. The aqueous layer is extracted with CH2Cl2, the combined organics are washed with 1N aqueous NaOH, dried (Na2SO4) and concentrated. Purification by flash chromatography on silica gel (eluents: CH2Cl2 100%, then CH2Cl2/acetone 97:3) gives the title compound as yellowish solid. MS: 209.0 [M+H]+. tR (HPLC, Nucleosil C18HD column, 5-100% CH3CN/H2O/6 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 1 mL/min): 5.37 min. 1H-NMR (CDCl3): δ 1.46 (s, 9H), 3.94 (s, 3H), 5.60 (s, 1H), 7.36 (dd, 1H), 7.50 (d,1H), 7.57 (dd,1H) ppm.
Name
4-tert-butyl-3-methoxy-benzoic acid methyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

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